molecular formula C21H26O6 B149784 2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(4-hydroxy-3-methoxyphenyl)-1-propanol CAS No. 41535-95-9

2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(4-hydroxy-3-methoxyphenyl)-1-propanol

Cat. No. B149784
CAS RN: 41535-95-9
M. Wt: 374.4 g/mol
InChI Key: ULZFTGWWPHYLGI-UHFFFAOYSA-N
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Description

The compound 2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(4-hydroxy-3-methoxyphenyl)-1-propanol is a complex organic molecule that may be synthesized through the reaction of 4-allyl-2,6-dimethoxyphenol and related compounds. The structure of this compound suggests it could be a type of neolignan, a class of natural products that often exhibit biological activity.

Synthesis Analysis

The synthesis of related compounds to 2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(4-hydroxy-3-methoxyphenyl)-1-propanol has been explored through anodic oxidation of 4-allyl-2,6-dimethoxyphenol. This process yields a variety of oxidation products, including asatone-type neolignans, which are structurally related to the compound . The reaction mechanisms involved in the formation of these products include both radical and cationic pathways, which are influenced by factors such as applied potential, solvent media, and substituents on the aromatic ring.

Molecular Structure Analysis

The molecular structure of this compound features a biphenyl system with methoxy and hydroxy substituents, which are characteristic of neolignans. The presence of the allyl group suggests potential reactivity through radical mechanisms, which could be relevant in the synthesis or modification of the compound.

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from related studies. For instance, selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by selective acylation has been achieved using a Friedel-Crafts reaction . This reaction could potentially be applied to modify the methoxy groups in 2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(4-hydroxy-3-methoxyphenyl)-1-propanol, leading to derivatives with different physical and chemical properties.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(4-hydroxy-3-methoxyphenyl)-1-propanol are not detailed in the provided papers, the properties of related compounds can provide some insights. The presence of methoxy and hydroxy groups is likely to influence the solubility, boiling point, and melting point of the compound. Additionally, the biphenyl structure may contribute to the compound's stability and reactivity.

Scientific Research Applications

Synthesis and Derivation

  • This compound has been synthesized from 4-allyl-2-methoxyphenol (eugenol) and 4-allyl-2,6-dimethoxyphenol through the hydroboration reaction, indicating its relevance in organic synthesis processes (Pepper, Sundaram, & Dyson, 1971).

Lignin Model Studies

  • It's used as a model compound in the study of lignin degradation. For example, its behavior during acid treatment of birch lignin and subsequent formation of specific reaction products has been investigated, providing insights into lignin's structural properties (Li, Lundquist, & Stenhagen, 1996).

Reaction Dynamics

  • The compound plays a role in understanding the nitration of lignin model compounds. Research has shown how nitration affects its structure, which helps in comprehending the chemical behavior of lignin and similar compounds (Sergeeva, Shorygina, & Lopatin, 1964).

Phenolic Compound Studies

  • It is also significant in the study of phenolic compounds. For instance, its derivatives have been isolated from various plant species, contributing to our understanding of plant chemistry and potential applications of these phenolic derivatives (Burke & Nair, 1986).

Pyrolytic Cleavage

  • In the context of pyrolytic cleavage, it has been used to understand the radical chain mechanisms in the breakdown of lignin model compounds. This research can inform the development of new methods for processing lignin-rich materials like wood (Watanabe, Kawamoto, & Saka, 2009).

Novel Compound Isolation

properties

IUPAC Name

4-[2-(2,6-dimethoxy-4-prop-2-enylphenoxy)-1-hydroxypropyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O6/c1-6-7-14-10-18(25-4)21(19(11-14)26-5)27-13(2)20(23)15-8-9-16(22)17(12-15)24-3/h6,8-13,20,22-23H,1,7H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZFTGWWPHYLGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=C(C=C1)O)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(4-hydroxy-3-methoxyphenyl)-1-propanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039248
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(4-hydroxy-3-methoxyphenyl)-1-propanol

CAS RN

52190-21-3
Record name 52190-21-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(4-hydroxy-3-methoxyphenyl)-1-propanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039248
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

96.5 - 97.5 °C
Record name 2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(4-hydroxy-3-methoxyphenyl)-1-propanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039248
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(4-hydroxy-3-methoxyphenyl)-1-propanol
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2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(4-hydroxy-3-methoxyphenyl)-1-propanol
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2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(4-hydroxy-3-methoxyphenyl)-1-propanol
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2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(4-hydroxy-3-methoxyphenyl)-1-propanol
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Reactant of Route 6
2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(4-hydroxy-3-methoxyphenyl)-1-propanol

Citations

For This Compound
2
Citations
L Zhou, M Hao, X Fan, Z Lao, M Li, E Shang - Journal of …, 2023 - Elsevier
Ethnopharmacological relevance Houpo Mahuang Decoction (HPMHD is one of the classic traditional Chinese prescriptions that has been used in the treatment of asthma. The …
Number of citations: 4 www.sciencedirect.com
BL Sari, NSAL Elfrieda, K Marsuan… - Jurnal Farmamedika …, 2022 - ejournal.sttif.ac.id
Antioksidan adalah senyawa yang dapat mencegah atau memperlambat kerusakan sel, sehingga melindungi sistem biologis di dalam tubuh. Salah satu enzim yang dapat melindungi …
Number of citations: 2 ejournal.sttif.ac.id

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